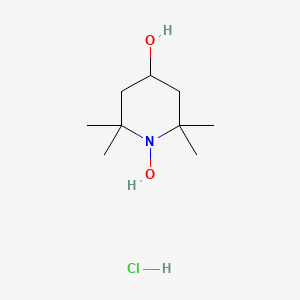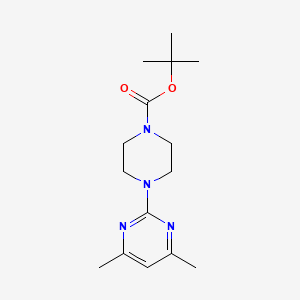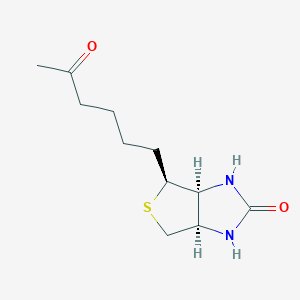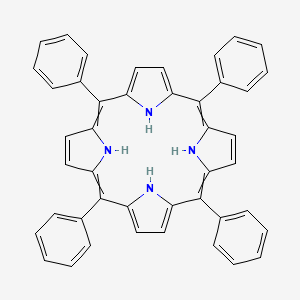
C6 Ceramide-13C2,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C6 Ceramide-13C2,d2 is a synthetic analog of ceramide, a sphingolipid metabolite that plays a crucial role in cellular signaling pathways. Ceramides are known for their ability to deactivate multiple oncogenic signaling pathways and promote cell death, making them significant in cancer research . This compound is specifically labeled with carbon-13 and deuterium, which makes it useful in various scientific studies, including metabolic and pharmacokinetic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C6 Ceramide-13C2,d2 involves the incorporation of isotopically labeled carbon and deuterium atoms into the ceramide structure. One common method includes the base hydrolysis and organic extraction of plasma spiked with the internal standard this compound . The extracts are then run on a chromatographic column with isocratic elution using acetonitrile:water (50:50% v/v) with 0.1% formic acid at 0.4 mL/minute and 30°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-quality, certified reference materials. The process ensures high purity and consistency, which is crucial for its application in research .
Analyse Des Réactions Chimiques
Types of Reactions
C6 Ceramide-13C2,d2 undergoes various chemical reactions, including:
Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate.
Reduction: Reduction reactions can convert ceramides to dihydroceramides.
Substitution: Ceramides can undergo substitution reactions to form different ceramide analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions include ceramide-1-phosphate, dihydroceramides, and various ceramide analogs, each with distinct biological activities .
Applications De Recherche Scientifique
C6 Ceramide-13C2,d2 has a wide range of scientific research applications:
Mécanisme D'action
C6 Ceramide-13C2,d2 exerts its effects by stimulating protein phosphatase 2A and activating MAP kinase . It induces apoptosis by promoting the dephosphorylation of pro-mitogenic signaling cascades, including AKT, ERK, and STAT3. This action is facilitated through the activation of PKCζ and PP1/PP2A protein phosphatases .
Comparaison Avec Des Composés Similaires
Similar Compounds
C6 Ceramide: A non-labeled analog that also activates the ceramide pathway and induces apoptosis.
C6 Ceramide-d7: A deuterium-labeled analog used in similar research applications.
N-Hexanoylsphingosine: Another ceramide analog with similar biological activities.
Uniqueness
C6 Ceramide-13C2,d2 is unique due to its isotopic labeling with carbon-13 and deuterium, which enhances its utility in metabolic and pharmacokinetic studies. This labeling allows for precise tracking and quantification in various biological systems, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C24H47NO3 |
|---|---|
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
N-[(E,2S,3R)-1,1-dideuterio-1,3-dihydroxy(1,2-13C2)octadec-4-en-2-yl]hexanamide |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23+/m0/s1/i21+1D2,22+1 |
Clé InChI |
NPRJSFWNFTXXQC-NICJHGTRSA-N |
SMILES isomérique |
[2H][13C]([2H])([13C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCC)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[[3-(Phosphonomethyl)phenyl]methyl]-glycine](/img/structure/B13841787.png)


![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)


![Methyl 7-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13841834.png)



![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
